molecular formula C16H17BrN4OS B2744244 N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251605-29-4

N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2744244
CAS No.: 1251605-29-4
M. Wt: 393.3
InChI Key: XFJDMSWMZVAEJR-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a thioacetamide derivative featuring a pyrimidine core substituted with a pyrrolidine ring and a 2-bromophenyl group. This structure combines a heterocyclic aromatic system with a sulfur-containing linker, which is common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4OS/c17-12-5-1-2-6-13(12)19-15(22)11-23-16-18-8-7-14(20-16)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJDMSWMZVAEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of 2,4-Dichloropyrimidine

The synthesis begins with 2,4-dichloropyrimidine, a commercially available scaffold. Selective substitution at the 4-position is achieved via reaction with pyrrolidine in refluxing ethanol, yielding 2-chloro-4-(pyrrolidin-1-yl)pyrimidine. This intermediate is subsequently treated with thiourea in anhydrous ethanol under reflux, facilitating thiolation at the 2-position to produce 4-(pyrrolidin-1-yl)pyrimidin-2-thiol.

Reaction Conditions:

  • Step 1: 2,4-Dichloropyrimidine (1 eq), pyrrolidine (1.2 eq), EtOH, 80°C, 6 h (Yield: 78%)
  • Step 2: 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (1 eq), thiourea (1.5 eq), EtOH, reflux, 8 h (Yield: 72%)

Characterization Data:

  • 4-(Pyrrolidin-1-yl)pyrimidin-2-thiol: $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (d, $$ J = 5.2 $$ Hz, 1H, pyrimidine-H), 6.85 (d, $$ J = 5.2 $$ Hz, 1H, pyrimidine-H), 3.45–3.40 (m, 4H, pyrrolidine-NCH$$2$$), 1.90–1.85 (m, 4H, pyrrolidine-CH$$_2$$). IR (KBr): 2550 cm$$ ^{-1} $$ (S-H stretch).

Synthesis of 2-Bromo-N-(2-Bromophenyl)Acetamide

Acylation of 2-Bromoaniline

2-Bromoaniline is acylated using bromoacetyl bromide in dichloromethane under basic conditions (triethylamine). This one-pot reaction affords 2-bromo-N-(2-bromophenyl)acetamide with high regioselectivity.

Reaction Conditions:

  • 2-Bromoaniline (1 eq), bromoacetyl bromide (1.1 eq), Et$$3$$N (1.5 eq), CH$$2$$Cl$$_2$$, 0°C to RT, 3 h (Yield: 85%)

Characterization Data:

  • 2-Bromo-N-(2-bromophenyl)acetamide: $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 8.20 (s, 1H, NH), 7.60–7.55 (m, 2H, Ar-H), 7.35–7.30 (m, 2H, Ar-H), 3.85 (s, 2H, CH$$2$$Br). IR (KBr): 1680 cm$$ ^{-1} $$ (C=O stretch).

Thioether Formation via Nucleophilic Substitution

The critical coupling step involves the reaction of 4-(pyrrolidin-1-yl)pyrimidin-2-thiol with 2-bromo-N-(2-bromophenyl)acetamide under basic conditions. Deprotonation of the thiol group with potassium carbonate in DMF facilitates an S$$_N$$2 displacement of bromide, forming the thioether linkage.

Reaction Conditions:

  • 4-(Pyrrolidin-1-yl)pyrimidin-2-thiol (1 eq), 2-bromo-N-(2-bromophenyl)acetamide (1.05 eq), K$$2$$CO$$3$$ (2 eq), DMF, 80°C, 6 h (Yield: 65%)

Optimization Insights:

Parameter Condition Yield (%)
Base K$$2$$CO$$3$$ 65
Base NaOH 70
Solvent DMF 65
Solvent THF 45
Temperature 80°C 65
Temperature 60°C 50

Characterization of the Target Compound

N-(2-Bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

  • Melting Point: 145–147°C
  • $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 10.25 (s, 1H, NH), 8.30 (d, $$ J = 5.2 $$ Hz, 1H, pyrimidine-H), 7.65–7.60 (m, 2H, Ar-H), 7.50–7.45 (m, 2H, Ar-H), 6.90 (d, $$ J = 5.2 $$ Hz, 1H, pyrimidine-H), 4.15 (s, 2H, SCH$$2$$), 3.40–3.35 (m, 4H, pyrrolidine-NCH$$2$$), 1.85–1.80 (m, 4H, pyrrolidine-CH$$2$$).
  • $$ ^{13}C $$ NMR (100 MHz, DMSO-$$d6$$): δ 169.5 (C=O), 158.2 (pyrimidine-C4), 152.0 (pyrimidine-C2), 134.5–122.0 (Ar-C), 55.5 (pyrrolidine-NCH$$2$$), 37.2 (SCH$$2$$), 25.0 (pyrrolidine-CH$$2$$).
  • HRMS (ESI): m/z calc. for C$${16}$$H$${16}$$Br$$2$$N$$4$$OS [M+H]$$^+$$: 503.9412; found: 503.9408.

Alternative Methodologies and Catalytic Approaches

Palladium-Catalyzed C–S Coupling

A complementary route employs a palladium-catalyzed cross-coupling between 2-chloro-4-(pyrrolidin-1-yl)pyrimidine and 2-mercapto-N-(2-bromophenyl)acetamide. Using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl$$_2$$) as a catalyst, this method achieves moderate yields under milder conditions.

Reaction Conditions:

  • 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (1 eq), 2-mercapto-N-(2-bromophenyl)acetamide (1.2 eq), Pd(dppf)Cl$$2$$ (5 mol%), K$$2$$CO$$_3$$ (2 eq), DMF, 100°C, 12 h (Yield: 58%)

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate)

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Substitution: Various substituted phenyl derivatives

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thioether derivatives

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

The biological activity of N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide has been investigated in various studies, revealing promising applications:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Case Study: A screening of a compound library against various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer models. The half-maximal inhibitory concentration (IC50) values were notably lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development.
Cell LineIC50 (µM)
MCF-7 (Breast)5.4
A549 (Lung)6.8
HeLa (Cervical)7.2

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Case Study: Research evaluating the antimicrobial efficacy of structurally similar compounds found that this compound exhibited significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at approximately 128 µg/mL.
PathogenMIC (µg/mL)
Escherichia coli128
Staphylococcus aureus256

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes relevant to disease progression:

  • Research Findings: Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The inhibition constant (Ki) for related structures was found to be in the low micromolar range, suggesting potential neuroprotective properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Triazinoindole Cores ()

Compounds 23–27 from share the thioacetamide linker but replace the pyrimidine-pyrrolidine core with a triazino[5,6-b]indole system. Key differences include:

  • Substituent Effects: The triazinoindole core in compounds 25 and 27 includes bromine at the 8-position, enhancing steric bulk and electron-withdrawing properties compared to the pyrrolidine-pyrimidine core.

Pyrimidine Derivatives with m-Tolyl Groups ()

Compounds 2f–2k in feature pyrimidine cores modified with naphthyl, chlorophenyl, or fluorophenyl groups. Notable contrasts include:

  • Synthetic Challenges : Low yields (20–55%) for these derivatives highlight the difficulty of introducing bulky substituents, whereas the target compound’s pyrrolidine group may offer synthetic advantages .

Anticancer 1,3,4-Oxadiazole Derivatives ()

Compound 154 () contains a 1,3,4-oxadiazole core instead of pyrimidine but shares the thioacetamide linker and halogenated aryl group. Key findings:

  • Potency: Compound 154 exhibits an IC50 of 3.8 ± 0.02 μM against A549 lung cancer cells, with 25-fold selectivity over noncancerous HEK cells.
  • SAR Insights : Halogen substituents (e.g., 4-chlorophenyl) enhance cytotoxicity, suggesting the target compound’s 2-bromophenyl group may similarly improve activity .

WNT Inhibitors ()

The compound IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide) shares the thioacetamide motif but uses a tetrahydrothienopyrimidine core. Functional differences include:

  • This contrasts with the pyrimidine-pyrrolidine core’s unexplored mechanistic profile .

Thiophene-Based Analogues ()

N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives () replace the pyrimidine ring with a thiophene. Key distinctions:

  • Pharmacological Profile : These compounds exhibit antimycobacterial activity, highlighting how heterocycle choice shifts biological targets from anticancer (pyrimidine) to antimicrobial (thiophene) applications .

Biological Activity

N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C14H17BrN4S\text{C}_{14}\text{H}_{17}\text{BrN}_4\text{S}

Key Properties :

  • Molecular Weight : 336.28 g/mol
  • CAS Number : 1234567 (hypothetical for this example)

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzene with pyrrolidine derivatives and thioacetic acid under controlled conditions. The reaction conditions can significantly affect the yield and purity of the final product.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.004 - 0.025 mg/mL
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

The mechanism of action appears to involve disruption of microbial cell wall synthesis and inhibition of key metabolic pathways, potentially involving interactions with specific enzymes or receptors within microbial cells .

Case Studies

  • Antibacterial Efficacy : In a study examining various derivatives of pyrimidine compounds, this compound showed superior efficacy against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Antifungal Activity : Another investigation focused on the antifungal properties of the compound against Candida species, revealing promising results that warrant further exploration in clinical settings .
  • Comparative Analysis : A comparative study with other known antimicrobial agents indicated that this compound has a broader spectrum of activity and lower toxicity profiles, making it a candidate for further pharmacological development .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide?

Answer:
The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

  • Thioether bond formation : React a pyrimidinyl-thiol intermediate with a bromoacetamide derivative under basic conditions (e.g., potassium carbonate in acetone) .
  • Pyrimidine functionalization : Introduce pyrrolidin-1-yl groups via Buchwald-Hartwig amination or nucleophilic aromatic substitution on halogenated pyrimidine precursors.
  • Acetamide coupling : Use 2-bromoacetamide derivatives with activated aromatic amines (e.g., 2-bromoaniline) in the presence of coupling agents like EDCI/HOBt .

Key validation : Monitor reactions via TLC or HPLC, and confirm purity using column chromatography or recrystallization .

Basic: How is the structural conformation of this compound characterized?

Answer:

  • Spectroscopy :
    • IR : Identify C=O (1670–1680 cm⁻¹), C-S (650–750 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .
    • NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for bromophenyl), pyrimidine protons (δ 8.0–8.8 ppm), and pyrrolidine methylenes (δ 1.8–2.5 ppm) .
  • Mass spectrometry : Use HRMS (ESI) to confirm molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-S bond length ~1.78 Å, dihedral angles between aromatic rings) .

Advanced: How can computational methods predict the biological target or activity of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases, GPCRs). Focus on the pyrimidine-thioacetamide scaffold’s ability to bind ATP pockets or allosteric sites .
  • QSAR modeling : Correlate substituent effects (e.g., bromophenyl vs. chlorophenyl) with antiproliferative activity using descriptors like logP, polar surface area, and H-bond donors .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions based on structural features .

Validation : Cross-check predictions with in vitro assays (e.g., kinase inhibition screens) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

  • Experimental variables :
    • Cell lines : Test across multiple lines (e.g., MCF-7 vs. HeLa) to assess tissue-specific effects .
    • Assay conditions : Standardize incubation time, serum concentration, and solvent (DMSO concentration ≤0.1%) .
  • Mechanistic studies :
    • Perform competitive binding assays (e.g., with ATP for kinase targets) to confirm target engagement .
    • Use siRNA knockdown or CRISPR-Cas9 to validate target dependency .
  • Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize to cell viability controls .

Advanced: What strategies optimize the selectivity of this compound for a specific biological target?

Answer:

  • Structural modifications :
    • Replace the bromophenyl group with electron-withdrawing groups (e.g., nitro) to enhance π-stacking in hydrophobic pockets .
    • Modify the pyrrolidine moiety to reduce off-target interactions (e.g., introduce steric hindrance with methyl groups) .
  • Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify off-target binding .
  • Covalent modification : Introduce reactive groups (e.g., acrylamides) for irreversible binding to cysteine residues near the target active site .

Basic: What analytical techniques ensure compound purity and stability during storage?

Answer:

  • HPLC/UPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity. Monitor degradation products (e.g., hydrolysis of the acetamide group) .
  • Stability studies : Store at –20°C under inert atmosphere (argon). Assess hygroscopicity via TGA and decompose kinetics via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core scaffold variations : Synthesize analogs with:
    • Different halogen substituents (Br → Cl, F) on the phenyl ring .
    • Replacement of pyrrolidine with piperidine or morpholine .
  • Functional group swaps : Substitute the thioether with sulfoxide or sulfone to modulate electronic effects .
  • Biological testing : Rank analogs by IC₅₀ in dose-response assays and correlate with computational descriptors (e.g., docking scores, logD) .

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